

# Application Note: Flow Cytometry Analysis of CRTh2 Expression Following AZD1981 Treatment

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## Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938

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## Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as CD294 or prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] It is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] The interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type 2 inflammatory response characteristic of conditions like asthma and allergic rhinitis.[2][3]

**AZD1981** is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[4] [5] By competitively binding to CRTh2, **AZD1981** effectively blocks the downstream signaling initiated by PGD2.[4] This mechanism of action makes **AZD1981** a therapeutic candidate for inflammatory diseases driven by the PGD2-CRTh2 axis. Preclinical studies have demonstrated that **AZD1981** inhibits PGD2-mediated functional responses in human eosinophils, basophils, and Th2 cells.[4][6]

Flow cytometry is a powerful technique for the phenotypic analysis of single cells in a heterogeneous population. It is an indispensable tool for monitoring the expression of cell surface markers like CRTh2 on specific immune cell subsets. This application note provides a detailed protocol for the flow cytometric analysis of CRTh2 expression on human peripheral blood basophils and eosinophils following treatment with the CRTh2 antagonist, **AZD1981**.

## Principle of the Method

This protocol describes the use of multi-color flow cytometry to quantify the surface expression of CRTh2 on basophils and eosinophils in whole blood samples. Specific cell populations are identified using a combination of forward and side scatter characteristics, as well as cell-specific surface markers. The median fluorescence intensity (MFI) of the fluorochrome-conjugated anti-CRTh2 antibody is then measured to determine the level of CRTh2 expression on the target cell populations. This allows for a quantitative comparison of CRTh2 expression before and after treatment with **AZD1981**.

## Data Presentation

A clinical study investigating the effects of **AZD1981** in patients with chronic spontaneous urticaria provides key quantitative data on the modulation of CRTh2 expression.<sup>[7][8]</sup> The study demonstrated a statistically significant increase in CRTh2 surface expression on basophils after four weeks of treatment with **AZD1981** (40 mg TID) compared to placebo.<sup>[7][8]</sup> No significant change was observed in CRTh2 expression on eosinophils.<sup>[7][8]</sup>

Table 1: CRTh2 Expression on Peripheral Blood Basophils Following **AZD1981** Treatment<sup>[7][9]</sup>

Treatment Group	Timepoint	Mean CRTh2 MFI ( $\pm$ SEM)	p-value (vs. Baseline)
AZD1981	Baseline	~1800 ( $\pm$ 200)	-
End of Treatment (4 weeks)	~2400 ( $\pm$ 300)	0.03	
End of Washout (2 weeks)	~2000 ( $\pm$ 250)	0.13	
Placebo	Baseline	~1900 ( $\pm$ 250)	-
End of Treatment (4 weeks)	~1950 ( $\pm$ 280)	NS	
End of Washout (2 weeks)	~1850 ( $\pm$ 260)	NS	

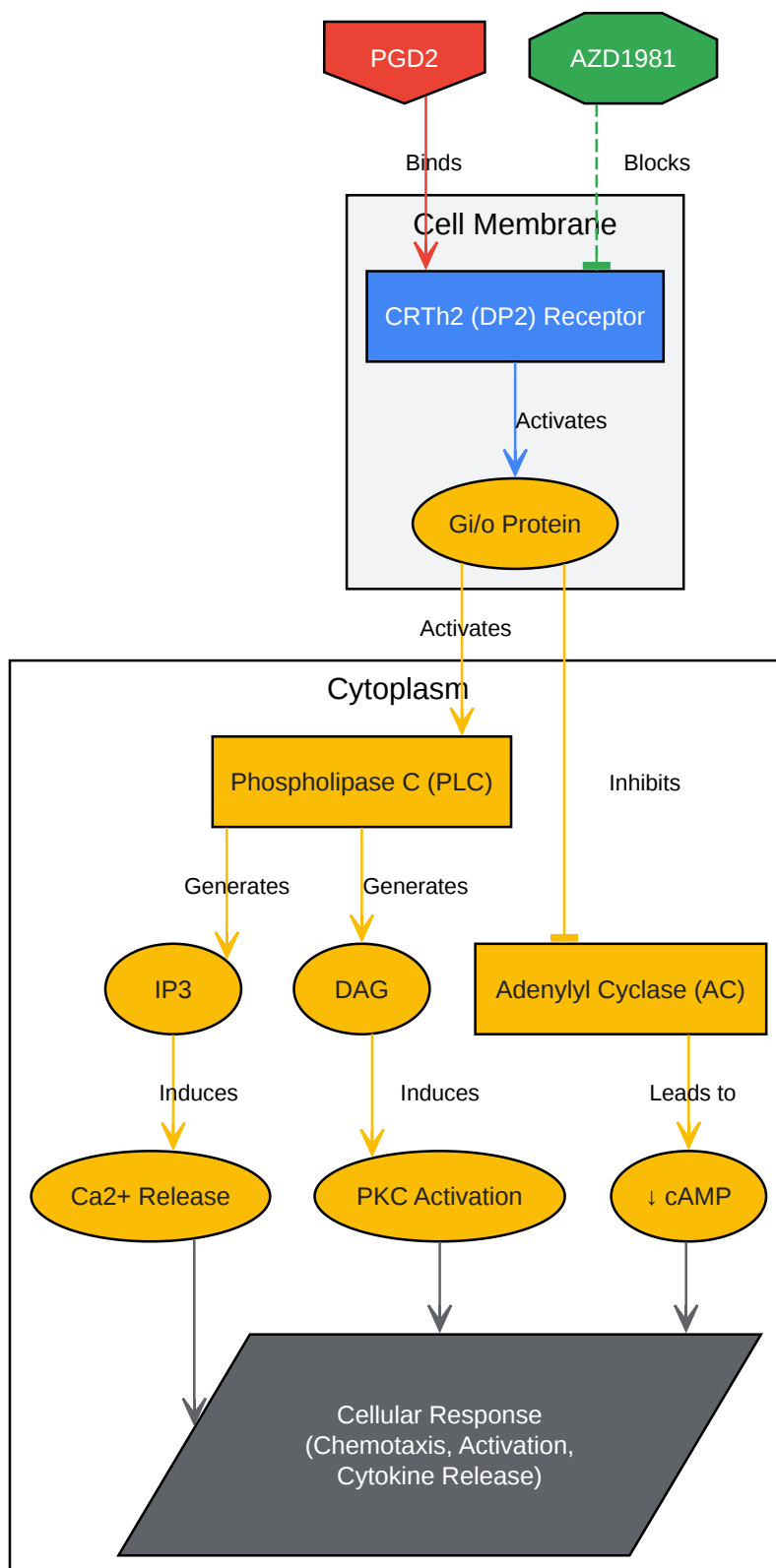
MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

Table 2: CRTh2 Expression on Peripheral Blood Eosinophils Following **AZD1981** Treatment[7]  
[9]

Treatment Group	Timepoint	Mean CRTh2 MFI ( $\pm$ SEM)	p-value (vs. Baseline)
AZD1981	Baseline	~4000 ( $\pm$ 500)	-
End of Treatment (4 weeks)	~4100 ( $\pm$ 550)	NS	
End of Washout (2 weeks)	~3900 ( $\pm$ 520)	NS	
Placebo	Baseline	~4200 ( $\pm$ 600)	-
End of Treatment (4 weeks)	~4300 ( $\pm$ 620)	NS	
End of Washout (2 weeks)	~4150 ( $\pm$ 580)	NS	

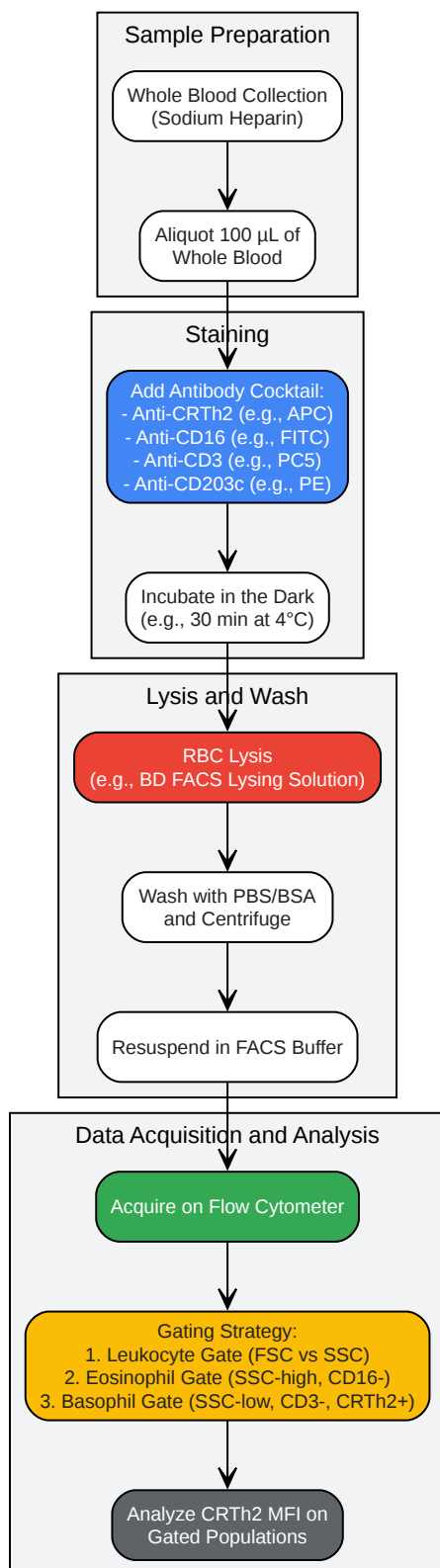
MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

## Signaling Pathways and Experimental Workflow



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Caption: CRTh2 Signaling Pathway and **AZD1981** Mechanism of Action.



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Caption: Experimental Workflow for CRTh2 Expression Analysis.

## Experimental Protocols

### Materials and Reagents

- Whole Blood Collection Tubes: Sodium Heparin vacutainer tubes.
- Antibodies:
  - APC-conjugated anti-human CD294 (CRTh2), Clone BM16
  - FITC-conjugated anti-human CD16
  - PC5-conjugated anti-human CD3
  - PE-conjugated anti-human CD203c
  - Appropriate isotype control antibodies.
- Buffers:
  - Phosphate-Buffered Saline (PBS)
  - FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)
- Red Blood Cell (RBC) Lysis Buffer: e.g., BD FACS™ Lysing Solution.
- Flow Cytometer: A calibrated flow cytometer capable of detecting the fluorochromes used.
- Pipettes and Consumables: Calibrated micropipettes, pipette tips, and flow cytometry tubes.

### Staining Protocol

- Blood Collection: Collect peripheral blood samples in sodium heparin tubes from subjects before and after treatment with **AZD1981**.
- Aliquoting: Aliquot 100 µL of whole blood into each flow cytometry tube.

- Antibody Staining:
  - Prepare an antibody cocktail containing the pre-titrated optimal concentrations of anti-CRTh2, anti-CD16, anti-CD3, and anti-CD203c antibodies.
  - Add the antibody cocktail to each tube.
  - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- RBC Lysis:
  - Add 2 mL of 1X RBC Lysis Buffer to each tube.
  - Vortex immediately and incubate for 10 minutes at room temperature in the dark.
- Washing:
  - Centrifuge the tubes at 300 x g for 5 minutes.
  - Decant the supernatant.
  - Resuspend the cell pellet in 2 mL of FACS Buffer.
  - Repeat the centrifugation and decanting steps.
- Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
- Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.

## Gating Strategy

- Leukocyte Gate: On a Forward Scatter (FSC) vs. Side Scatter (SSC) dot plot, create a gate around the total leukocyte population, excluding debris and red blood cell ghosts.
- Eosinophil Gate: From the leukocyte gate, create a dot plot of SSC vs. CD16. Eosinophils are characterized by their high side scatter and lack of CD16 expression (SSC-high, CD16-).  
[10] Gate this population.

- **Basophil Gate:** From the leukocyte gate, create a dot plot of CD3 vs. CRTh2. Basophils are identified as being negative for the T-cell marker CD3 and positive for CRTh2 (CD3-, CRTh2+).[11] Further refinement can be achieved by gating on the low SSC population within the leukocyte gate.
- **MFI Analysis:** For both the gated eosinophil and basophil populations, create a histogram for the CRTh2-APC channel and determine the Median Fluorescence Intensity (MFI).

## Discussion

The provided protocol offers a robust method for assessing the impact of **AZD1981** treatment on the surface expression of its target receptor, CRTh2, on key inflammatory cells. The observed increase in CRTh2 expression on basophils following **AZD1981** administration is a noteworthy finding.[7][8] This may be attributable to the prevention of ligand-induced receptor internalization and degradation that would typically occur in the presence of PGD2.[7][8] By blocking PGD2 binding, **AZD1981** may lead to an accumulation of CRTh2 receptors on the cell surface.

The lack of a significant change in CRTh2 expression on eosinophils suggests that the regulation of this receptor may differ between cell types or that the baseline level of PGD2-mediated internalization is lower on eosinophils in the studied patient population.[7][8]

This application note provides a framework for researchers and drug development professionals to design and execute studies aimed at understanding the pharmacodynamic effects of CRTh2 antagonists. The detailed protocols and data presentation serve as a valuable resource for investigating the engagement of the PGD2-CRTh2 axis by novel therapeutic agents.

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